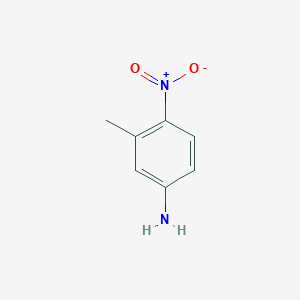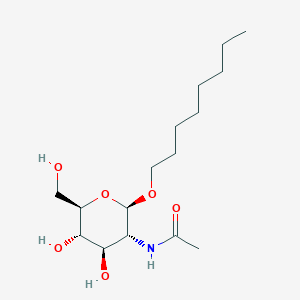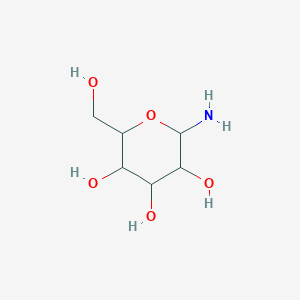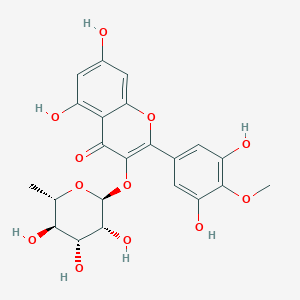![molecular formula C32H39NO20 B015514 [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 195715-98-1](/img/structure/B15514.png)
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Researching the chemical compound involves a multi-faceted approach encompassing synthesis, structural analysis, and the exploration of physical and chemical properties. Although direct studies on this compound are not found, analogs and similar compounds' study methodologies can provide insight.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step organic reactions, starting from simpler precursors. For instance, the efficient synthesis of ethyl-2-(4-aminophenoxy) acetate demonstrates the importance of selecting appropriate starting materials and reaction conditions for constructing molecules with desired functionalities M. Altowyan et al., 2022.
Molecular Structure Analysis
The determination of a compound's molecular structure often utilizes techniques such as X-ray crystallography and NMR spectroscopy. For example, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester highlights the use of X-ray diffraction to elucidate complex molecular architectures Wei et al., 2006.
Chemical Reactions and Properties
Understanding the reactivity and interaction of a compound with various reagents is crucial for its application in synthesis and material science. Studies such as the one on rhodium(II) acetate-catalyzed reactions provide insights into how specific catalysts can influence the outcome of synthetic pathways E. Taylor et al., 1983.
科学的研究の応用
Solubility Studies
Crystal Structure Analysis
The crystal structure analysis, such as that performed by Mönch et al. (2013) on a tetra-O-acetyl-β-d-glucopyranoside compound, provides foundational knowledge on molecular conformation and potential interactions. Such studies are essential for the design and synthesis of complex molecules, offering insights into molecular stability and reactivity (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Synthetic Methods and Novel Molecules
Research on synthetic methods and the creation of novel molecules, such as the synthesis of sugar imine molecules by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), highlights the potential for complex organic syntheses. These methods can be critical for developing pharmaceuticals, biomolecules, and materials science applications. Understanding the synthetic pathways and reactivity of similar complex structures can lead to the development of new compounds with significant applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Safety And Hazards
Without specific information on this compound, it’s not possible to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed.
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPORSBEXGRKK-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440943 |
Source


|
| Record name | 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
CAS RN |
195715-98-1 |
Source


|
| Record name | 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
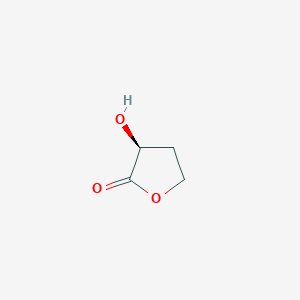
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)


